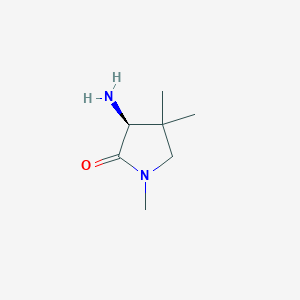
(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst or enzyme. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are designed to be efficient, cost-effective, and environmentally friendly, with high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4S)-Tetflupyrolimet
- (3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
Uniqueness
(3S)-3-Amino-1,4,4-trimethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both amino and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(3S)-3-amino-1,4,4-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-7(2)4-9(3)6(10)5(7)8/h5H,4,8H2,1-3H3/t5-/m1/s1 |
Clave InChI |
WUUHROTVELGTAY-RXMQYKEDSA-N |
SMILES isomérico |
CC1(CN(C(=O)[C@H]1N)C)C |
SMILES canónico |
CC1(CN(C(=O)C1N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
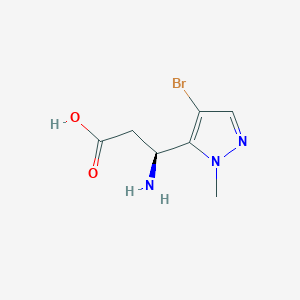
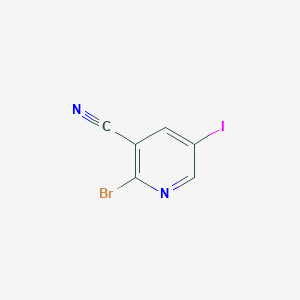

![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)


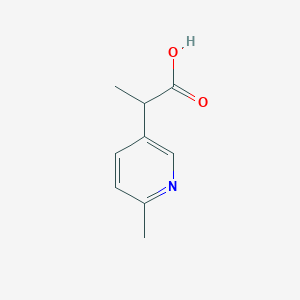

![ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
![2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
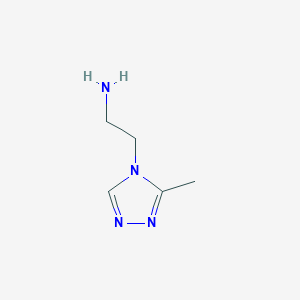
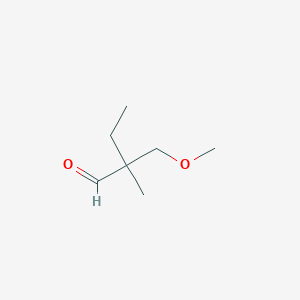
![4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076579.png)
